3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
Overview
Description
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: The compound has shown promise in preclinical studies for its anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is similar to other oxadiazole derivatives, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid and 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid. its unique structure and functional groups contribute to its distinct chemical properties and biological activities.
Comparison with Similar Compounds
3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid
3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Properties
IUPAC Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(16-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHSXDEWAAOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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